molecular formula C26H26N4O4 B131088 Bisindolylmaleimide VIII CAS No. 138516-31-1

Bisindolylmaleimide VIII

Cat. No. B131088
CAS RN: 138516-31-1
M. Wt: 458.5 g/mol
InChI Key: VEOXVBTXROWDAH-UHFFFAOYSA-N
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Description

Bisindolylmaleimide VIII is an organic compound that forms the core chemical structure of a variety of biologically active compounds . This core structure includes a central maleimide group with two indole groups attached . Examples of bisindolylmaleimide derivatives include Bisindolylmaleimide I, Enzastaurin, Ruboxistaurin, and Tivantinib .


Molecular Structure Analysis

The molecular formula of Bisindolylmaleimide VIII is C24H22N4O2 . The average molecular weight is 398.4571 . The structure includes a central maleimide group with two indole groups attached .


Chemical Reactions Analysis

Bisindolylmaleimide VIII is a selective protein kinase C (PKC) inhibitor . It acts at the ATP binding site of PKC . This compound exhibits some degree of PKC isozyme specificity with preference for PKCα over PKCβI, PKCβII, PKCγ, or PKCε .


Physical And Chemical Properties Analysis

Bisindolylmaleimide VIII is a solid compound . It has a molecular weight of 458.51 . It is soluble in DMSO . The compound should be stored at -20°C in a dry, sealed environment .

Scientific Research Applications

Protein Kinase C Inhibition

Bisindolylmaleimide VIII is a selective inhibitor of protein kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction . By inhibiting PKC, Bisindolylmaleimide VIII can affect a wide range of cellular processes.

Enhancing Apoptosis

Bisindolylmaleimide VIII has been found to enhance Fas- and TRAIL-mediated apoptosis . Apoptosis is a form of programmed cell death, and enhancing this process can be beneficial in treating diseases like cancer where cell death is suppressed.

Inhibition of Other Protein Kinases

Although Bisindolylmaleimides are widely recognized as PKC inhibitors, they are known to inhibit a few other protein kinases . For example, the protein kinases Ste20-related kinase and cyclin-dependent kinase 2 (CDK2) have been identified as novel targets of Bisindolylmaleimide inhibitors .

Inhibition of Non-Protein Kinases

In addition to protein kinases, Bisindolylmaleimide VIII has been found to inhibit non-protein kinases such as adenosine kinase and quinone reductase type 2 . These enzymes play important roles in various cellular processes, and their inhibition can have significant effects.

Antimicrobial Activity

Bisindolylmaleimides have been reported to have antimicrobial activity . This suggests that Bisindolylmaleimide VIII could potentially be used in the treatment of infectious diseases.

Inhibition of Calcium Signaling

Bisindolylmaleimides have been reported to inhibit calcium signaling . Calcium signaling is a key aspect of many cellular processes, and its inhibition can have wide-ranging effects.

Mechanism of Action

Bisindolylmaleimide VIII is a selective inhibitor of protein kinase C (PKC) . It enhances Fas- and TRAIL-mediated apoptosis and inhibits T cell-mediated autoimmune diseases . It also binds to calmodulin with a Kd between 193–248 nM, an order of magnitude lower than most classic inhibitors .

Future Directions

Bisindolylmaleimide VIII and its derivatives have shown potential in medicinal chemistry programs due to their unique biological activities . They have been recognized as protein kinase inhibitors, but other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Future research may focus on generating new derivatives with unique biological profiles .

properties

IUPAC Name

acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOXVBTXROWDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432099
Record name bisindolylmaleimide viii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138516-31-1
Record name bisindolylmaleimide viii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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